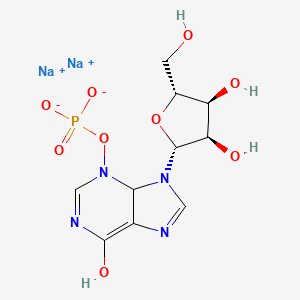

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is a complex organic compound. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biochemical processes. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in cellular metabolism and genetic information transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate typically involves the phosphorylation of the corresponding nucleoside. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases or chemical synthesis through multi-step processes. The choice of method depends on the desired purity and yield. Enzymatic methods are preferred for high-purity requirements, while chemical synthesis is used for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and phosphorylating agents like POCl3. The reactions are typically carried out under controlled pH and temperature to ensure specificity and yield .

Major Products

The major products formed from these reactions include various phosphorylated nucleosides, deoxy derivatives, and substituted nucleosides, which have significant applications in biochemistry and molecular biology .

Scientific Research Applications

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is widely used in scientific research, including:

Chemistry: As a precursor in the synthesis of nucleotides and nucleic acids.

Biology: In studies of DNA and RNA synthesis and repair mechanisms.

Medicine: As a potential therapeutic agent in antiviral and anticancer treatments.

Industry: In the production of nucleotide-based pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. The molecular targets include DNA polymerases, RNA polymerases, and kinases, which are crucial for genetic information transfer and cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

2-Amino-9-((2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione: A nucleoside analog with similar biochemical properties.

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: Another nucleoside analog used in antiviral research.

Uniqueness

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is unique due to its specific phosphate group, which enhances its solubility and reactivity in biochemical reactions. This makes it particularly valuable in studies involving phosphorylation and nucleotide metabolism .

Biological Activity

Sodium 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-4,9-dihydro-3H-purin-3-yl phosphate is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines elements of nucleosides and sugar moieties, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4NaO5 with a molecular weight of approximately 290.21 g/mol. Its structure features a purine base linked to a modified sugar (tetrahydrofuran), which is critical for its biological function.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4NaO5 |

| Molecular Weight | 290.21 g/mol |

| IUPAC Name | Sodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-olate |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties. It has been shown to inhibit viral replication in various cell lines, making it a candidate for further research in antiviral drug development.

- Antitumor Effects : The compound has been evaluated for its cytotoxicity against several cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism. For instance, it has been noted to affect the activity of kinases and phosphatases that play critical roles in cellular signaling.

Antiviral Activity

In a study investigating the antiviral effects of various nucleoside analogs, this compound demonstrated significant inhibition of viral replication at concentrations as low as 10 μM. The mechanism was hypothesized to involve interference with viral polymerase activity.

Antitumor Effects

A recent study explored the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with IC50 values around 25 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction.

Enzyme Inhibition

The compound was tested for its inhibitory effects on adenosine deaminase (ADA), an enzyme involved in purine metabolism. It was found to inhibit ADA activity with an IC50 value of approximately 15 μM. This inhibition could lead to increased levels of adenosine in tissues, which has implications for immune modulation.

Properties

Molecular Formula |

C10H13N4Na2O9P |

|---|---|

Molecular Weight |

410.18 g/mol |

IUPAC Name |

disodium;[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-4H-purin-3-yl] phosphate |

InChI |

InChI=1S/C10H15N4O9P.2Na/c15-1-4-6(16)7(17)10(22-4)13-2-11-5-8(18)12-3-14(9(5)13)23-24(19,20)21;;/h2-4,6-7,9-10,15-18H,1H2,(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,9?,10-;;/m1../s1 |

InChI Key |

UDHMZZDVRUBUJB-ISYCWPTJSA-L |

Isomeric SMILES |

C1=NC2=C(N=CN(C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N=CN(C2N1C3C(C(C(O3)CO)O)O)OP(=O)([O-])[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.